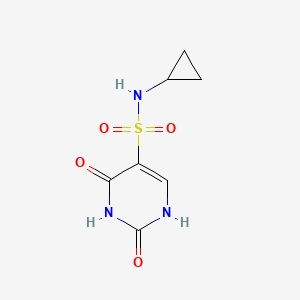![molecular formula C18H21N3O B6011960 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. It is commonly referred to as PEPAP, and it is a potent inhibitor of the dopamine transporter. This compound is of great interest to scientists due to its potential as a therapeutic agent in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用机制
PEPAP is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, PEPAP increases the levels of dopamine in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity by modulating the levels of dopamine in the brain.
Biochemical and Physiological Effects:
PEPAP has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone. PEPAP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
PEPAP has several advantages for lab experiments. It has a high yield and purity, making it an ideal compound for research purposes. Additionally, PEPAP has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying the dopamine system in the brain. However, PEPAP has some limitations for lab experiments. It is a highly potent compound, and its effects can be difficult to measure accurately. Additionally, PEPAP is not water-soluble, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on PEPAP. One potential direction is to investigate its potential as a treatment for drug addiction. PEPAP has been shown to reduce impulsivity, which is a significant risk factor for drug addiction. Additionally, PEPAP has been shown to reduce anxiety, which could be beneficial in the treatment of drug addiction. Another potential direction is to investigate the use of PEPAP in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to understand the long-term effects of PEPAP on the brain and the potential for tolerance and dependence.
合成方法
The synthesis of 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone involves the reaction between 2-pyrrolidinone and 4-pyridinemethanamine. The reaction is catalyzed by a palladium catalyst, and the product is obtained through a series of purification steps. The yield of this synthesis method is high, and the purity of the product is also excellent.
科学研究应用
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders. It has been shown to be effective in increasing dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone.
属性
IUPAC Name |
1-(2-phenylethyl)-4-(pyridin-4-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18-12-17(20-13-16-6-9-19-10-7-16)14-21(18)11-8-15-4-2-1-3-5-15/h1-7,9-10,17,20H,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGLMFFHCSORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)

![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![2-methoxy-N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6011920.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6011939.png)
![2-{1-(3-methoxybenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6011945.png)
![2-(3-chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6011949.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B6011953.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6011963.png)